5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring substituted with a tert-butyl-phenyl group and a phenyl group
Mechanism of Action
Target of Action
The primary target of 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol (TBTT) is the surface of mild steel . The compound acts as a corrosion inhibitor, forming a protective film on the steel surface .
Mode of Action
TBTT interacts with the steel surface through its nitrogen, sulfur groups, multiple bonds, and aromatic rings . This interaction results in the formation of a protective film that inhibits corrosion . The compound is effective as a mixed type inhibitor against acid corrosion of mild steel .
Biochemical Pathways
It’s known that the compound’s inhibitory action involves the adsorption of the molecule onto the steel surface . This adsorption follows the Langmuir adsorption isotherm model , indicating a strong interaction between the inhibitor molecules and the steel surface.
Result of Action
The primary result of TBTT’s action is the significant reduction of corrosion on mild steel surfaces . The compound forms an effective protective film on the steel surface, with an inhibition efficiency of up to 97.9% reported in experiments .
Action Environment
The action of TBTT is influenced by environmental factors such as temperature and concentration of the compound . The compound acts more effectively at higher concentrations and lower temperatures . Furthermore, the presence of an acidic environment (0.5 M HCl) was used in the studies, indicating that the compound’s efficacy may be influenced by pH .
Preparation Methods
The synthesis of 5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 4-tert-butylbenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized to produce the triazole ringThe reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Comparison with Similar Compounds
5-(4-tert-Butyl-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol can be compared with other triazole derivatives such as:
5-(4-tert-Butyl-benzyl)-[1,3,4]oxadiazole-2-thiol: This compound also contains a tert-butyl-phenyl group but has an oxadiazole ring instead of a triazole ring.
4-ALLYL-5-(4-TERT-BUTYL-PHENYL)-4H-(1,2,4)TRIAZOLE-3-THIOL: This compound has an allyl group instead of a phenyl group, which may affect its reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both a phenyl and a tert-butyl-phenyl group, which contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-18(2,3)14-11-9-13(10-12-14)16-19-20-17(22)21(16)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEYPXVUKBYMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201769 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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